Buta-1,3-dien-2-ylphosphonic dichloride
Description
Properties
CAS No. |
72168-86-6 |
|---|---|
Molecular Formula |
C4H5Cl2OP |
Molecular Weight |
170.96 g/mol |
IUPAC Name |
2-dichlorophosphorylbuta-1,3-diene |
InChI |
InChI=1S/C4H5Cl2OP/c1-3-4(2)8(5,6)7/h3H,1-2H2 |
InChI Key |
PINDSFOGTPQBFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-dien-2-ylphosphonic dichloride can be synthesized through several methods. One common approach involves the reaction of buta-1,3-diene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of buta-1,3-dien-2-ylphosphonic dichloride often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-dien-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonic derivatives .
Scientific Research Applications
Buta-1,3-dien-2-ylphosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of buta-1,3-dien-2-ylphosphonic dichloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. The pathways involved often include the inhibition of phosphatases and other enzymes critical for cellular function .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Vinylphosphonic dichloride : Lacks the conjugated diene system but shares the reactive P=O and P–Cl bonds.
- Allylphosphonic dichloride : Features an allyl group, offering less conjugation than butadiene.
Physicochemical Properties
- 1,2-Dichloroethane (EDC) : Used as a solvent in phosphonate syntheses (). It is highly volatile (vapor pressure: 64 mmHg at 20°C) and slightly water-soluble (0.87 g/100 mL), influencing reaction kinetics and work-up procedures .
- Buta-1,3-dien-2-ylphosphonic dichloride : Expected to exhibit low water solubility (similar to vinylphosphonic dichloride, ~1.2 g/100 mL) and higher thermal stability due to conjugation.
Table 2: Physicochemical Comparison
Toxicity and Handling
- 1,2-Dichloroethane: Classified as a carcinogen (EPA Group B2) with acute toxicity (LD₅₀: 670 mg/kg in rats) . Its high volatility necessitates closed-system handling in syntheses.
Q & A
Q. What experimental methods are recommended for synthesizing Buta-1,3-dien-2-ylphosphonic dichloride?
The vapor–liquid interfacial polycondensation method is effective for synthesizing phosphonic dichloride derivatives. For example, alkyl(aryl)phosphonic dichlorides can react with halogenated or non-halogenated diols under controlled parameters (reaction time, temperature, base concentration, and molar ratio). A second-order, central composite rotatable experimental design can optimize yield and inherent viscosity . Ensure inert atmospheric conditions to prevent hydrolysis of the dichloride group.
Q. How should researchers characterize the physical properties of Buta-1,3-dien-2-ylphosphonic dichloride?
Density, viscosity, and vapor pressure measurements are critical. Fit density data to a second-order polynomial and viscosity to the Andrade equation. Use the Antoine equation to model vapor pressure. Compare results with literature values for phenylphosphonic dichloride analogs to validate consistency . For structural confirmation, employ NMR (³¹P and ¹H) and FT-IR spectroscopy to identify P–Cl and conjugated diene stretching frequencies.
Q. What safety protocols are essential when handling phosphonic dichlorides?
Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Phosphonic dichlorides are corrosive and may cause respiratory irritation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers under dry, inert atmospheres to prevent reaction with moisture .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to derivatives of Buta-1,3-dien-2-ylphosphonic dichloride?
Utilize catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with bidentate phosphine ligands (e.g., dppe) to couple iodinated dienes with nucleophiles (e.g., thiols). For example, 1,4-diiodobutadienes react with benzenethiols in the presence of KOtBu to yield bis-sulfanyl derivatives. Optimize ligand-to-metal ratios and base strength to achieve >90% yields .
Q. How should researchers address contradictions in reactivity data between computational models and experimental results?
Perform sensitivity analysis on key variables (e.g., solvent polarity, steric effects) using DFT calculations (B3LYP/6-31G* basis set). Validate computational predictions with controlled experiments—e.g., comparing predicted vs. observed reaction rates for diene-phosphonylation. Discrepancies may arise from solvation effects or unaccounted transition states .
Q. What strategies optimize the design of phosphonic dichloride-based polymers?
Apply a factorial design approach to evaluate monomer ratios, initiator concentrations, and polymerization temperatures. For polycondensation reactions, track inherent viscosity via Ubbelohde viscometry and correlate with GPC-measured molecular weights. Adjust diol backbone rigidity (e.g., bisphenol A vs. aliphatic diols) to tune thermal stability (TGA) and glass transition temperatures (DSC) .
Q. How can computational modeling predict the electronic effects of substituents on Buta-1,3-dien-2-ylphosphonic dichloride reactivity?
Use molecular orbital theory (HOMO-LUMO analysis) to assess electron-withdrawing/donating substituents’ impact on electrophilicity. Simulate Fukui indices to identify reactive sites for nucleophilic attack. Cross-validate with experimental Hammett σ values derived from kinetic studies of substituted arylphosphonic dichlorides .
Methodological Guidance
- Data Analysis : Use ANOVA for factorial experiments to isolate significant variables. For non-linear relationships (e.g., viscosity vs. temperature), apply the Andrade equation: η = A·exp(B/T) .
- Contradiction Resolution : Replicate experiments under standardized conditions and use error propagation analysis to quantify uncertainties. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency .
- Safety Documentation : Include risk assessments aligned with GHS Category 2 (skin/eye irritation) and STOT Category 3 (respiratory hazards) in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
